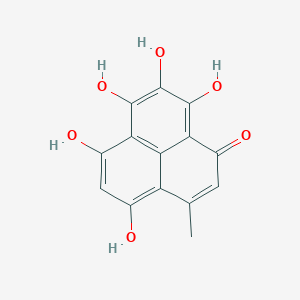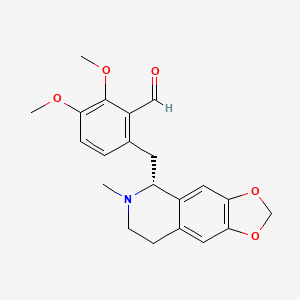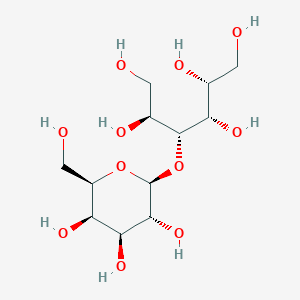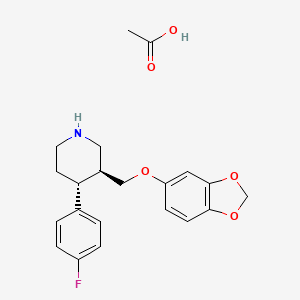
Paroxetine Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A serotonin uptake inhibitor that is effective in the treatment of depression.
Applications De Recherche Scientifique
Brain Targeting and Nasal Delivery Systems : Research has explored the development of intranasal in-situ gelling sprays and nanoemulsions of Paroxetine Acetate for direct delivery to the brain. This approach aims to bypass the high hepatic first-pass effect associated with oral administration, potentially resulting in a quicker onset of action and higher concentrations reaching the target site, such as the brain (Thakkar, Vaghela, & Patel, 2021), (Pandey, Kumar, Gupta, Ali, & Baboota, 2016).
Modulation of Immune Response : Paroxetine has been found to differentially modulate the production of pro-inflammatory cytokines in mouse macrophages, suggesting its potential role in influencing the immune response. This finding is significant considering the emerging understanding of the role of serotonin in inflammation and its link with depression (Durairaj, Steury, & Parameswaran, 2015).
Therapeutic Drug Monitoring : The development of sensitive methods for determining Paroxetine levels in serum can optimize the treatment of depression. Such methods include high-performance liquid chromatography which is crucial for clinical and biochemical research as well as drug monitoring (Inoue et al., 2013).
Exploring New Synthesis Methods : Recent advances in the synthesis of Paroxetine, including efforts to prepare derivatives with specific substitution patterns, have been a significant area of research. This is especially relevant for medicinal chemists engaged in neuroscience research (Santos et al., 2020).
Electrochemical Detection : The development of sensitive electrochemical sensors for the trace determination of Paroxetine in biological and pharmaceutical media has been investigated. Such sensors, based on modified electrodes, offer rapid and sensitive methods for Paroxetine measurement, which is essential due to its widespread use and therapeutic effects (Oghli & Soleymanpour, 2020).
Propriétés
Numéro CAS |
72471-80-8 |
|---|---|
Nom du produit |
Paroxetine Acetate |
Formule moléculaire |
C21H24FNO5 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
acetic acid;(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine |
InChI |
InChI=1S/C19H20FNO3.C2H4O2/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18;1-2(3)4/h1-6,9,14,17,21H,7-8,10-12H2;1H3,(H,3,4)/t14-,17-;/m0./s1 |
Clé InChI |
RQBJOWKBGCDPOS-RVXRQPKJSA-N |
SMILES isomérique |
CC(=O)O.C1CNC[C@H]([C@@H]1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
SMILES |
CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
SMILES canonique |
CC(=O)O.C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4 |
Autres numéros CAS |
72471-80-8 |
Synonymes |
Aropax BRL 29060 BRL-29060 BRL29060 FG 7051 FG-7051 FG7051 Paroxetine Paroxetine Acetate Paroxetine Hydrochloride Paroxetine Hydrochloride Anhydrous Paroxetine Hydrochloride Hemihydrate Paroxetine Hydrochloride, Hemihydrate Paroxetine Maleate Paroxetine, cis-(+)-Isomer Paroxetine, cis-(-)-Isomer Paroxetine, trans-(+)-Isomer Paxil Seroxat |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



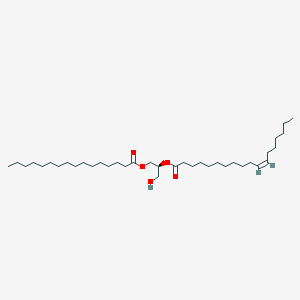
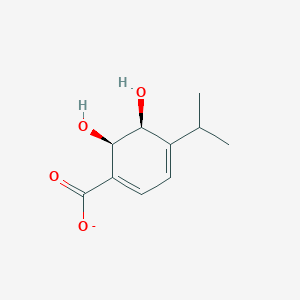
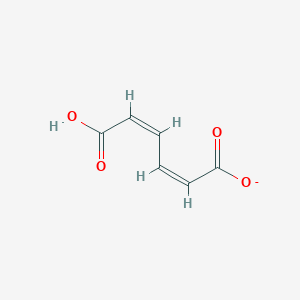
![N'-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methylidene]methanimidamide](/img/structure/B1240899.png)
![N-[(E)-(2-piperidin-1-yl-4-thiophen-2-yl-1,3-thiazol-5-yl)methylideneamino]cyclopropanecarboxamide](/img/structure/B1240901.png)
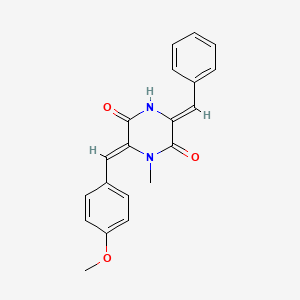
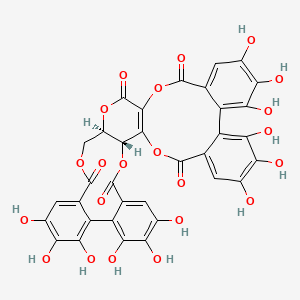
![(3S,4R)-3-hydroxy-2,2-bis(methoxymethyl)-4-[(1-methyl-6-oxopyridazin-3-yl)amino]-3,4-dihydrochromene-6-carbonitrile](/img/structure/B1240904.png)
![(1S,2R)-N-methyl-1-[4-(2-phenylpropan-2-yl)phenoxy]-2,3-dihydro-1H-inden-2-amine;hydrochloride](/img/structure/B1240905.png)
